8-Azatricyclo[4.3.0.02,5]nonan-7-one
Description
8-Azatricyclo[4.3.0.0²,⁵]nonan-7-one is a tricyclic compound featuring a nitrogen atom (aza) at position 8 and a ketone group at position 6. Its molecular formula is C₈H₁₁NO, with a molecular weight of 137.18 g/mol (corrected from , which erroneously lists 373.46 g/mol).
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
8-azatricyclo[4.3.0.02,5]nonan-7-one |
InChI |
InChI=1S/C8H11NO/c10-8-7-5-2-1-4(5)6(7)3-9-8/h4-7H,1-3H2,(H,9,10) |
InChI Key |
BVTFIUIBPYZXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C3C2C(=O)NC3 |
Origin of Product |
United States |
Preparation Methods
Beckmann Rearrangement and Schmidt Reaction Pathways
The synthesis of azatricyclic compounds such as 8-azatricyclo[4.3.0.0²,⁵]nonan-7-one can employ rearrangement reactions like the Beckmann and Schmidt rearrangements. These reactions typically involve transforming oximes or related intermediates into amides or heterocyclic frameworks with nitrogen incorporation.
Beckmann Rearrangement : This involves converting oximes into amides via acid catalysis, which can be further cyclized to form heterocyclic systems. For example, cyclization of suitably substituted oximes derived from cyclohexanone derivatives can lead to nitrogen-containing heterocycles.
Schmidt Reaction : This involves the reaction of hydrazo compounds with carbonyl compounds under acidic conditions, leading to nitrogen insertion and ring expansion, which can be tailored to produce the desired azatricyclic frameworks.
Intramolecular Cyclization of Amino-Substituted Precursors
Another prominent route involves the synthesis of amino-substituted cyclohexanone derivatives followed by intramolecular cyclization to form the tricyclic core. This approach often utilizes:
Aminoalkylation of cyclohexanones : Introducing amino groups at strategic positions followed by cyclization under acidic or basic conditions to form the tricyclic ring system.
Cyclization via nucleophilic attack : The amino group can attack electrophilic centers within the molecule, such as activated carbonyls or halides, to form the fused heterocyclic system.
Specific Synthetic Routes Supported by Literature
Route via Beckmann Rearrangement
A typical pathway involves:
- Starting from a cyclohexanone derivative, converting it into an oxime using hydroxylamine hydrochloride.
- Subjecting the oxime to Beckmann rearrangement conditions (acidic, often with sulfuric acid or phosphoryl chloride) to generate a lactam intermediate.
- Functionalization of the lactam with suitable amino groups, followed by intramolecular cyclization to form the tricyclic heterocycle.
Cyclohexanone → Oxime → Lactam (via Beckmann rearrangement) → Amino-lactam → Cyclization → 8-Azatricyclo[4.3.0.0²,⁵]nonan-7-one
Route via Schmidt Reaction
- Starting from a cyclohexanone derivative, treatment with hydrazoic acid or azide derivatives under acidic conditions induces the Schmidt rearrangement.
- This process introduces nitrogen and expands the ring system, leading to the formation of nitrogen-containing heterocycles.
- Subsequent functional group manipulations and cyclizations afford the target compound.
Cyclohexanone derivative + Hydrazoic acid → Rearranged nitrogen heterocycle → Further cyclization → 8-Azatricyclo[4.3.0.0²,⁵]nonan-7-one
Synthesis via Nucleophilic Addition and Ring Closure
- Nucleophilic attack of amino groups on activated cyclohexanone derivatives can lead to intermediates that cyclize under suitable conditions.
- This route is often employed with aminoalkyl halides or related precursors, enabling ring closure to form the tricyclic system.
Data Tables Summarizing Key Synthetic Methods
Chemical Reactions Analysis
8-Azatricyclo[4.3.0.02,5]nonan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
8-Azatricyclo[43002,5]nonan-7-one has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, this compound is of interest in the field of materials science for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of 8-Azatricyclo[4.3.0.02,5]nonan-7-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The detailed mechanism of action is still a subject of ongoing research .
Comparison with Similar Compounds
3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives
Structural Differences :
- These are bicyclic compounds with two nitrogen atoms at positions 3 and 7, compared to the single nitrogen in 8-azatricyclo[4.3.0.0²,⁵]nonan-7-one.
- Derivatives like 3-cyclopropanmethyl-7-alkoxyalkyl-3,7-diazabicyclo[3.3.1]nonan-9-one feature bulky substituents (e.g., isopropoxypropyl, ethoxypropyl) that enhance lipophilicity.
Table 1: Key Properties of Diazabicyclic Derivatives
8-Azatricyclo[5.1.0.0³,⁵]octane Derivatives
Structural Differences :
- These tricyclic compounds (e.g., cis-4,4-dibromo-8-(toluene-4-sulfonyl)-8-azatricyclo[5.1.0.0³,⁵]octane) have a smaller ring system (octane vs. nonane) and additional bromine atoms.
- The sulfonyl group at position 8 enhances electrophilicity, contrasting with the ketone in the target compound.
Trioxabicyclo[4.3.0]nonan-7-one Derivatives
Structural Differences :
- Oxygen replaces nitrogen in the bridge (e.g., 2,3,8-trioxabicyclo[4.3.0]nonan-7-one derivatives).
- Substituents like hydroperoxyethyl, chlorophenyl, and bromophenyl groups increase polarity and reactivity.
Physical Properties :
- Higher melting points (e.g., 160–162°C for 3f) compared to typical azatricyclic compounds due to hydrogen bonding from hydroxyl/hydroperoxy groups.
- IR spectra show distinct O–H (3400–3600 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches, differing from the target compound’s N–H and ketone signals.
Table 3: Trioxabicyclo-nonan-7-one Derivatives
| Compound | Substituents | Yield | Melting Point (°C) |
|---|---|---|---|
| 3f | 4-Bromo/4-chlorophenyl, hydroperoxy | 43% | 160–162 |
| 3g | 4-Chlorophenyl, hydroperoxypropyl | 40% | 81–83 |
| 3h | Phenyl, methyl | 80% | 89–91 |
8-Azatricyclo[3.2.1.0²,⁴]octanes and 9-Oxatricyclo[3.3.1.0²,⁴]nonanes
Structural Differences :
Reactivity :
- Chiral furan-2(5H)-ones react with benzopyrylium-4-olate to form epoxy-lactones with 96% enantioselectivity , highlighting their utility in asymmetric synthesis.
Q & A
Q. What spectroscopic and analytical methods are recommended for characterizing 8-Azatricyclo[4.3.0.0²,⁵]nonan-7-one?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the bicyclic framework and substituent positions. Compare chemical shifts with structurally similar azatricyclic compounds, such as 3-Azatricyclo[4.2.1.0²,⁵]nonan-4-one, where distinct shifts for bridgehead protons (~δ 3.5–4.5 ppm) and carbonyl carbons (~δ 210–220 ppm) are observed .
- X-ray Crystallography: Essential for resolving stereochemistry and verifying the non-planar bicyclic structure. For example, analogs like 4-Azatricyclo derivatives often exhibit distorted chair conformations due to ring strain .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and fragmentation patterns.
Q. What synthetic routes are commonly employed for 8-Azatricyclo[4.3.0.0²,⁵]nonan-7-one, and how can purity be optimized?
Answer:
- Key Routes:
- Intramolecular Cyclization: Utilize α,β-unsaturated ketones with amine precursors under acidic or thermal conditions.
- Photochemical Methods: Explore [2+2] cycloadditions to form strained bicyclic intermediates.
- Purity Optimization:
- Chromatography: Use flash column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate regioisomers.
- Recrystallization: Optimize solvent polarity (e.g., dichloromethane/hexane mixtures) to isolate high-purity crystals. Reference experimental protocols from Beilstein Journal guidelines for reproducibility .
Q. How can researchers confirm the stereochemistry and electronic configuration of this compound?
Answer:
- Computational Modeling: Perform density functional theory (DFT) calculations to predict optimized geometries and compare with experimental X-ray data. For example, bridgehead substituents in similar compounds exhibit distinct dihedral angles (~110–130°) due to steric strain .
- Circular Dichroism (CD): If chiral centers are present, CD spectra can correlate computed electronic transitions with experimental data.
Advanced Research Questions
Q. What experimental design strategies minimize byproduct formation in multi-step syntheses of 8-Azatricyclo[4.3.0.0²,⁵]nonan-7-one?
Answer:
- Factorial Design: Apply orthogonal arrays (e.g., Taguchi methods) to test variables like temperature, solvent polarity, and catalyst loading. For example, a 3² factorial design could optimize yield while reducing side reactions (e.g., over-oxidation) .
- In Situ Monitoring: Use techniques like ReactIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .
Q. How can computational methods predict regioselectivity in reactions involving this compound?
Answer:
- Molecular Dynamics (MD) Simulations: Model transition states for nucleophilic attacks on the carbonyl group. For example, the electron-withdrawing effect of the azabicyclic ring may direct reactivity to the less sterically hindered position .
- Machine Learning (ML): Train models on datasets of analogous bicyclic ketones to predict reaction outcomes. AI-driven platforms like COMSOL Multiphysics enable real-time adjustments to synthetic pathways .
Q. What role does the compound’s electronic structure play in catalytic applications (e.g., asymmetric catalysis)?
Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to assess electrophilicity. For instance, strained bicyclic systems often exhibit enhanced reactivity due to lowered LUMO energies (~1–2 eV difference vs. planar analogs) .
- Catalytic Screening: Test chiral ligands (e.g., BINOL derivatives) in asymmetric hydrogenation to exploit the compound’s rigid framework for enantioselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
